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molecular formula C6H7ClN2 B1351715 3-Chlorobenzene-1,2-diamine CAS No. 21745-41-5

3-Chlorobenzene-1,2-diamine

Cat. No. B1351715
M. Wt: 142.58 g/mol
InChI Key: SAIXZIVDXDTYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193199B2

Procedure details

To solution of 3-chloro-2-nitroaniline (10.00 g, 57.95 mmol), 3 N aq. HCl (96.58 mL, 289.7 mmol), and ethyl alcohol (148.6 mL, 57.95 mmol) was added Tin(II) chloride dihydrate (65.96 g, 289.7 mmol) and the mixture was heated under reflux with stirring. After 3 h, the mixture was cooled to room temperature and concentrated under reduced pressure to give a brown syrup. The mixture was cautiously treated with an excess of 10 M KOH (115.9 mL, 1159 mmol, 20 eqv.). The mixture was diluted with EtOAc (200 mL), filtered through Celite™ pad, and washed the pad well with EtOAc (100 mL×2). The filtrate was extracted with EtOAc (100 mL×2). The combined organic layers were washed with water (100 mL×1), dried over MgSO4, filtered, and concentrated under reduced pressure to give 3-chlorobenzene-1,2-diamine as a red oil: 1H NMR (400 MHz, DMSO-d6) δ ppm 6.43-6.53 (2H, m), 6.38 (1H, t, J=7.8 Hz), 4.80 (2H, s), 4.60 (2H, s); LC-MS (ESI) m/z 142.9 [M+H]+. The crude product was carried on crude without purification for the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
96.58 mL
Type
reactant
Reaction Step One
Quantity
148.6 mL
Type
reactant
Reaction Step One
Quantity
65.96 g
Type
reactant
Reaction Step One
Name
Quantity
115.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:9]([O-])=O)=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl.C(O)C.O.O.[Sn](Cl)Cl.[OH-].[K+]>CCOC(C)=O>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([NH2:5])[C:3]=1[NH2:9] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)[N+](=O)[O-]
Name
Quantity
96.58 mL
Type
reactant
Smiles
Cl
Name
Quantity
148.6 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
65.96 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Two
Name
Quantity
115.9 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown syrup
FILTRATION
Type
FILTRATION
Details
filtered through Celite™ pad
WASH
Type
WASH
Details
washed the pad well with EtOAc (100 mL×2)
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc (100 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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